![molecular formula C20H22ClN7O B606912 [6-chloro-4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]quinazolin-2-yl]-[(3S)-3-methylpiperazin-1-yl]methanone CAS No. 2196199-00-3](/img/structure/B606912.png)
[6-chloro-4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]quinazolin-2-yl]-[(3S)-3-methylpiperazin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CZh226 is a potent and selective PAK4 inhibitor (PAK4 Ki = 9 nM; PAK1 Ki = 3112 nM). CZh226 showed remarkable PAK4 selectivity (346-fold vs PAK1) and favorable kinase selectivity profile. CZh226 potently inhibited the migration and invasion of A549 tumor cells by regulating the PAK4-directed downstream signaling pathways in vitro. CZh226 as a lead compound for PAK4-targeted anticancer drug discovery and as a valuable research probe for the further biological investigation of group II PAKs.
Aplicaciones Científicas De Investigación
Central Nervous System Effects
A study by Butler, Wise, and Dewald (1984) explored a series of compounds, including those structurally related to the specified chemical, demonstrating central nervous system depressant activity, potential anticonvulsant properties, and low acute toxicity. Some compounds in this series also showed potential antipsychotic effects (Butler, Wise, & Dewald, 1984).
Antimicrobial and Anticancer Potential
Hafez, El-Gazzar, and Al-Hussain (2016) synthesized related pyrazole derivatives and evaluated them for their antimicrobial and anticancer activity. Some compounds exhibited higher anticancer activity than doxorubicin, a reference drug (Hafez, El-Gazzar, & Al-Hussain, 2016).
Cytotoxicity in Human Leukocytes
Bonacorso et al. (2016) conducted a study on polysubstituted methanones, closely related to the specified compound, revealing that certain compounds with aromatic groups at specific positions exhibited significant cytotoxicity in human leukocytes at high concentrations (Bonacorso et al., 2016).
Antifungal Activity
Lv et al. (2013) synthesized novel derivatives similar to the specified compound, revealing that certain substituents like 4-chlorophenyl and 4-fluorophenyl enhanced antifungal activity (Lv et al., 2013).
Synthesis and Characterization
Various studies have focused on the synthesis and characterization of compounds structurally related to the specified chemical, examining their potential biological activities. These include works by Raval, Desai, and Desai (2012), Koroleva et al. (2011), and Neha, Nitin, and Pathak Devender (2013), each contributing to the understanding of the chemical's properties and potential applications (Raval, Desai, & Desai, 2012), (Koroleva et al., 2011), (Neha, Nitin, & Pathak Devender, 2013).
Propiedades
Número CAS |
2196199-00-3 |
|---|---|
Nombre del producto |
[6-chloro-4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]quinazolin-2-yl]-[(3S)-3-methylpiperazin-1-yl]methanone |
Fórmula molecular |
C20H22ClN7O |
Peso molecular |
411.894 |
Nombre IUPAC |
(R)-(6-chloro-4-((5-cyclopropyl-1H-pyrazol-3-yl)amino)quinazolin-2-yl)(3-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C20H22ClN7O/c1-11-10-28(7-6-22-11)20(29)19-23-15-5-4-13(21)8-14(15)18(25-19)24-17-9-16(26-27-17)12-2-3-12/h4-5,8-9,11-12,22H,2-3,6-7,10H2,1H3,(H2,23,24,25,26,27)/t11-/m1/s1 |
Clave InChI |
RTGFZUPLFGBDKE-LLVKDONJSA-N |
SMILES |
O=C(N1C[C@@H](C)NCC1)C2=NC3=CC=C(Cl)C=C3C(NC4=NNC(C5CC5)=C4)=N2 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
CZh226; CZh-226; CZh 226; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






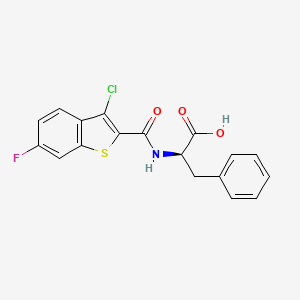
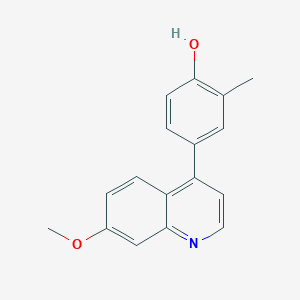
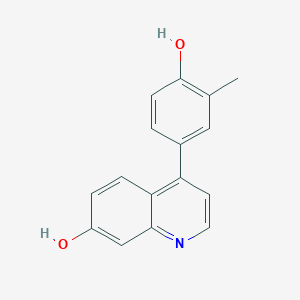
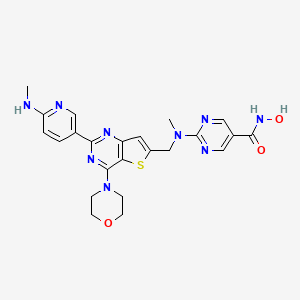
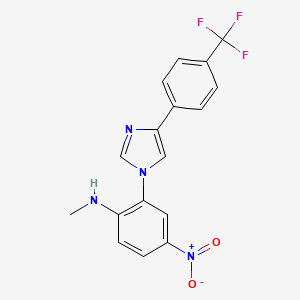

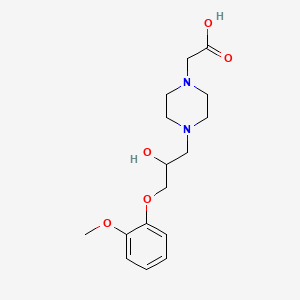
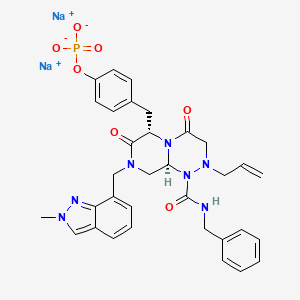
![2-[(2-Tetradecoxyphenyl)carbamoyl]benzoic acid](/img/structure/B606850.png)